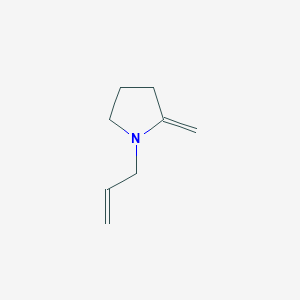
1-Allyl-2-methylenepyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2-methylenepyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives and is commonly known as AMP. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-Allyl-2-methylenepyrrolidine involves its interaction with the sigma-1 receptor. This interaction has been shown to modulate a variety of cellular processes including calcium signaling, protein phosphorylation, and neurotransmitter release. Additionally, 1-Allyl-2-methylenepyrrolidine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
1-Allyl-2-methylenepyrrolidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of a variety of enzymes including protein kinase C, nitric oxide synthase, and acetylcholinesterase. Additionally, 1-Allyl-2-methylenepyrrolidine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Allyl-2-methylenepyrrolidine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this protein. Additionally, this compound has been shown to have a high degree of selectivity for the sigma-1 receptor over other receptors, which may reduce the potential for off-target effects. However, one limitation of using 1-Allyl-2-methylenepyrrolidine in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a variety of future directions for the study of 1-Allyl-2-methylenepyrrolidine. One potential direction is the development of more selective and potent sigma-1 receptor agonists based on the structure of this compound. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of neurological disorders. Finally, the biochemical and physiological effects of 1-Allyl-2-methylenepyrrolidine on other cellular processes and systems should be further explored to gain a better understanding of its potential applications in scientific research.
Métodos De Síntesis
1-Allyl-2-methylenepyrrolidine can be synthesized using a variety of methods. One common method involves the reaction of 2-methylpyrrolidine with allyl bromide in the presence of a strong base such as sodium hydride. Another method involves the reaction of 2-methylpyrrolidine with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Both of these methods result in the formation of 1-Allyl-2-methylenepyrrolidine as a colorless liquid.
Aplicaciones Científicas De Investigación
1-Allyl-2-methylenepyrrolidine has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes including cell survival, neuroprotection, and neurotransmitter release. As a result, 1-Allyl-2-methylenepyrrolidine has been studied for its potential use in the treatment of a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Número CAS |
184288-52-6 |
|---|---|
Nombre del producto |
1-Allyl-2-methylenepyrrolidine |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
2-methylidene-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-6-9-7-4-5-8(9)2/h3H,1-2,4-7H2 |
Clave InChI |
RORBREJAJBEKRG-UHFFFAOYSA-N |
SMILES |
C=CCN1CCCC1=C |
SMILES canónico |
C=CCN1CCCC1=C |
Sinónimos |
Pyrrolidine, 2-methylene-1-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
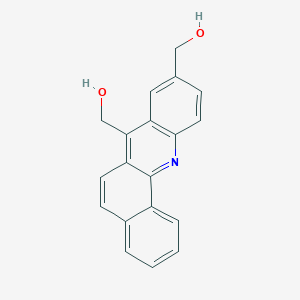
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
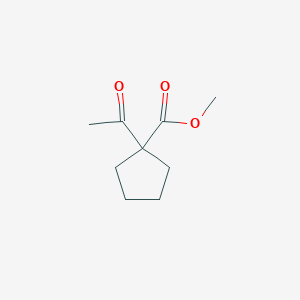
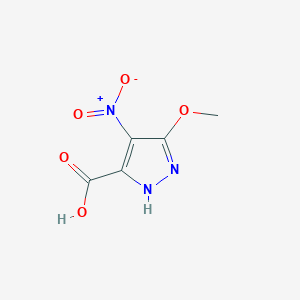
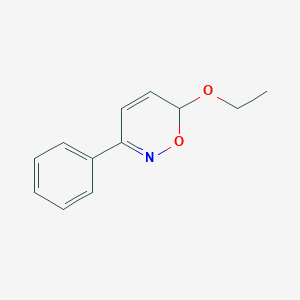

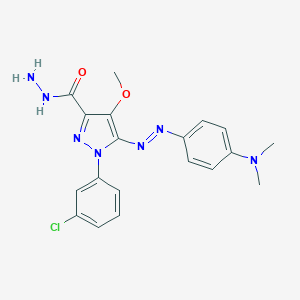
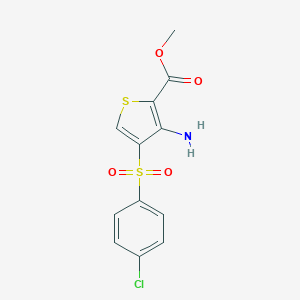


![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)